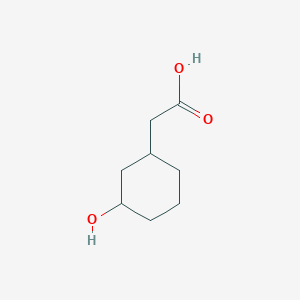

2-(3-Hydroxycyclohexyl)acetic acid

Description

2-(3-Hydroxycyclohexyl)acetic acid is a cyclohexane derivative featuring a hydroxyl group at the 3-position of the cyclohexane ring and an acetic acid moiety (-CH₂COOH) at the 2-position. This structure imparts unique physicochemical properties, such as moderate polarity due to the hydroxyl and carboxylic acid groups, enabling hydrogen bonding and influencing solubility in polar solvents.

Properties

IUPAC Name |

2-(3-hydroxycyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-7-3-1-2-6(4-7)5-8(10)11/h6-7,9H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPYKFNXJFNSDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86576-85-4 | |

| Record name | 2-(3-hydroxycyclohexyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxycyclohexyl)acetic acid typically involves the hydroxylation of cyclohexane derivatives followed by carboxylation. One common method includes the oxidation of cyclohexanol to cyclohexanone, followed by a Grignard reaction with ethyl magnesium bromide to introduce the acetic acid moiety. The reaction conditions often involve the use of solvents like diethyl ether and catalysts such as palladium on carbon.

Industrial Production Methods: Industrial production of 2-(3-Hydroxycyclohexyl)acetic acid may involve large-scale oxidation processes using air or oxygen in the presence of metal catalysts. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and distillation.

Types of Reactions:

Oxidation: 2-(3-Hydroxycyclohexyl)acetic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form cyclohexylacetic acid.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving strong acids or bases, such as hydrochloric acid or sodium hydroxide.

Major Products:

Oxidation: Cyclohexanone derivatives.

Reduction: Cyclohexylacetic acid.

Substitution: Various substituted cyclohexylacetic acids depending on the nucleophile used.

Scientific Research Applications

2-(3-Hydroxycyclohexyl)acetic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on cellular processes and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxycyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity. The acetic acid moiety can participate in acid-base reactions, influencing cellular pH and metabolic processes.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations on the Cyclohexane Ring

- 2-(3-Methylcyclohexyl)acetic Acid (CAS 67451-76-7) Structure: A methyl group replaces the hydroxyl group at the 3-position. Impact: Increased hydrophobicity compared to the hydroxy analog, reducing aqueous solubility. Molecular weight: 156.23 g/mol . Applications: Used in material science and organic synthesis due to its non-polar character.

- 2-[3-(Trifluoromethyl)cyclohexyl]acetic Acid (CAS 120976-33-2) Structure: A trifluoromethyl (-CF₃) group replaces the hydroxyl group. Impact: The electron-withdrawing -CF₃ group enhances acidity (lower pKa) of the acetic acid moiety. Molecular weight: 210.19 g/mol . Applications: Potential use in pharmaceuticals for improved metabolic stability.

2-(3,3-Dimethylcyclohexyl)acetic Acid (CAS 291282-76-3)

Functional Group Variations

2-(3-Oxocyclohexyl)acetic Acid (CAS 52263-23-7)

- 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid (HY-W025830) Structure: An amino-oxoethyl (-NH₂CO-) side chain is added. Molecular weight: 199.25 g/mol . Applications: Neuroactive research applications, enzyme interaction studies.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Polarity | Solubility Trends |

|---|---|---|---|---|---|

| 2-(3-Hydroxycyclohexyl)acetic Acid | C₈H₁₄O₃* | ~158.20 (estimated) | -OH at C3 | High | Moderate in polar solvents |

| 2-(3-Methylcyclohexyl)acetic Acid | C₉H₁₆O₂ | 156.23 | -CH₃ at C3 | Low | Lipophilic |

| 2-[3-(Trifluoromethyl)cyclohexyl]acetic Acid | C₉H₁₃F₃O₂ | 210.19 | -CF₃ at C3 | Moderate | Organic solvents |

| 2-(3-Oxocyclohexyl)acetic Acid | C₈H₁₂O₃ | 156.18 | -O= at C3 | Moderate | Polar aprotic solvents |

*Estimated based on structural analogs.

Chemical Reactivity and Acidity

- Acidity :

- Stability: Hydroxy and amino derivatives may exhibit lower thermal stability due to hydrogen bonding, while methyl and trifluoromethyl analogs are more stable in non-polar environments .

Biological Activity

2-(3-Hydroxycyclohexyl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHO

- Molecular Weight : 186.25 g/mol

- CAS Number : 86576-85-4

The biological activity of 2-(3-Hydroxycyclohexyl)acetic acid is primarily attributed to its interaction with various biological targets, including:

- Anti-inflammatory effects : It may inhibit the production of pro-inflammatory cytokines.

- Analgesic properties : The compound exhibits pain-relieving effects, potentially through modulation of pain pathways.

- Antimicrobial activity : Some studies suggest it has inhibitory effects on bacterial growth.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of 2-(3-Hydroxycyclohexyl)acetic acid:

Case Studies

-

Anti-inflammatory Effects :

A study conducted on macrophage cell lines demonstrated that treatment with 2-(3-Hydroxycyclohexyl)acetic acid significantly reduced the secretion of TNF-alpha, a key inflammatory cytokine. This suggests its potential use in treating inflammatory diseases. -

Pain Management :

In a controlled animal study, administration of the compound resulted in a notable decrease in pain response measured by the tail-flick test. This indicates its promising role as an analgesic agent. -

Antimicrobial Activity :

The compound was tested against various bacterial strains using the disc diffusion method. Results showed effective inhibition against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Research Findings

Recent research indicates that 2-(3-Hydroxycyclohexyl)acetic acid may also influence several biochemical pathways:

- Cyclooxygenase Pathway : It may inhibit cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins involved in inflammation and pain.

- Neurotransmitter Modulation : Preliminary studies suggest it could modulate neurotransmitter levels, contributing to its analgesic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.